Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate
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Description
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H11Cl2NO4 and its molecular weight is 328.1 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a synthetic compound with significant biological activity, particularly in anti-inflammatory and potential anticancer applications. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11Cl2NO4
- CAS Number : 159054-14-5
- Molecular Weight : 316.15 g/mol
The compound features a dichloroindole backbone, which is known for its diverse biological activities. The presence of carboxylic and vinyl groups contributes to its reactivity and interaction with biological targets.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- IC50 Values : The compound's inhibitory concentration against COX-1 and COX-2 enzymes is critical for understanding its potency. For example, similar compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following modifications have been explored:
- Dichloro Substitution : The presence of chlorine atoms at positions 4 and 6 enhances the lipophilicity and biological activity of the indole structure.
- Carboxylic Acid Group : This functional group is crucial for interaction with COX enzymes and may enhance solubility in biological systems.
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds with similar structures have been tested in carrageenan-induced paw edema models, showing significant reduction in inflammation .
Comparative Analysis
A comparative analysis of various derivatives has been conducted to evaluate their pharmacological profiles. The following table summarizes key findings:
Compound | IC50 (COX-1) μM | IC50 (COX-2) μM | ED50 (Anti-inflammatory) μM |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 0.04 | 0.04 | TBD |
Diclofenac | 6.74 | 6.12 | TBD |
Properties
IUPAC Name |
3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCOOJMPHIVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694793 |
Source
|
Record name | 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159054-14-5 |
Source
|
Record name | 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.